N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methy lacetamide
Description
N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide is a synthetic organic compound characterized by a benzimidazole core fused with a 5-oxopyrrolidin-3-yl moiety. The structure includes a 4-methoxyphenyl substituent and an N-butyl-N-methylacetamide side chain. Benzimidazole derivatives are known for diverse biological activities, including antiviral, anticancer, and enzyme inhibition properties . The 4-methoxyphenyl group likely influences lipophilicity and electronic properties, affecting bioavailability and receptor interactions.
Properties
IUPAC Name |
N-butyl-2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-4-5-14-27(2)24(31)17-29-22-9-7-6-8-21(22)26-25(29)18-15-23(30)28(16-18)19-10-12-20(32-3)13-11-19/h6-13,18H,4-5,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGUBZRZASQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Benzimidazole and Indole Derivatives
JWH-250, JWH-302, and JWH-201 (): These indole-based compounds share a methoxyphenyl substituent but differ in core structure. For example, JWH-250 (1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone) is a cannabinoid receptor agonist, whereas the target compound’s benzimidazole core may favor interactions with distinct targets (e.g., kinases or GPCRs).
| Compound | Core Structure | Key Substituents | Pharmacological Activity |
|---|---|---|---|
| Target Compound | Benzimidazole | 4-Methoxyphenyl, 5-oxopyrrolidinone | Unknown (hypothesized kinase inhibition) |
| JWH-250 | Indole | 2-Methoxyphenyl, pentyl chain | Cannabinoid receptor agonist |
Acetamide-Based Opioid Analogs ()
Compounds like Ocfentanil and 4-methoxybutyrylfentanyl feature acetamide groups linked to piperidine or phenylethyl-piperidine moieties, targeting opioid receptors. In contrast, the target compound’s acetamide is N-butyl-N-methyl substituted, reducing resemblance to fentanyl analogs. The benzimidazole and pyrrolidinone groups may steer activity away from opioid pathways toward alternative targets (e.g., serotonin receptors or ion channels).
| Compound | Acetamide Substituents | Core Structure | Primary Activity |
|---|---|---|---|
| Target Compound | N-butyl-N-methyl | Benzimidazole | Hypothesized non-opioid |
| Ocfentanil | N-(2-fluorophenyl)-2-methoxy | Piperidine | μ-opioid receptor agonist |
| 4-Methoxybutyrylfentanyl | N-(4-methoxyphenyl) | Phenylethyl-piperidine | Opioid analgesic |
Physicochemical and Computational Insights
The 4-methoxyphenyl group enhances lipophilicity (logP ~3.5 estimated), comparable to JWH-201 (logP ~5.2) but lower than fentanyl analogs (logP ~4.0–4.5). Density-functional theory (DFT) studies () could predict electronic properties, such as charge distribution on the benzimidazole ring, influencing binding affinity. Crystallographic tools like SHELXL () and WinGX () enable precise structural determination, critical for comparing molecular conformations with analogs .
Preparation Methods
Table 1: Hypothetical Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine, carboxylic acid, HCl | Core heterocycle construction |
| 2 | Pyrrolidinone coupling | 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl, Pd catalysis | Side-chain incorporation |
| 3 | N-alkylation | n-Butyl bromide, methyl iodide, NaH | Introduction of N-alkyl groups |
| 4 | Acetylation | Acetic anhydride, DMAP | Acetamide formation |
Key Reaction Steps and Optimization
Benzimidazole Core Synthesis
Benzimidazole synthesis typically employs o-phenylenediamine and carbonyl precursors. For example, in analogous syntheses, 4-methylthiazole-5-carboxylic acid was activated using oxalyl chloride in tetrahydrofuran (THF) and coupled with amines under TBTU-mediated conditions. This suggests that the benzimidazole core of the target compound could be formed via similar acid activation followed by cyclocondensation.
Pyrrolidinone Moiety Incorporation
The 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group may be introduced via reductive amination or palladium-catalyzed coupling. A related procedure for tert-butyl (4-oxocyclohexyl)carbamate utilized sodium triacetoxyborohydride (STAB) in dichloromethane to achieve cis/trans isomer separation. Applying this to the target compound, stereochemical control at the pyrrolidinone’s 3-position would require careful optimization of reducing agents and solvents.
N-Alkylation and Acetylation
N-Butyl and N-methyl groups are likely installed sequentially. In a comparable synthesis, methyl N-{cis-4-[(tert-butoxycarbonyl)amino]cyclohexyl}-4-chloro-D-phenylalaninate was alkylated using n-butyl bromide under basic conditions. Subsequent acetylation with acetic anhydride and 4-dimethylaminopyridine (DMAP) would yield the final acetamide.
Challenges in Synthesis
Stereochemical Control
The pyrrolidinone ring’s stereochemistry at position 3 is critical for biological activity. As observed in tert-butyl (4-oxocyclohexyl)carbamate syntheses, sodium triacetoxyborohydride preferentially produces cis isomers (45% yield) over trans (19%). Similar selectivity challenges may arise during the target compound’s synthesis, necessitating chiral auxiliaries or asymmetric catalysis.
Purification and Yield Optimization
Multi-step sequences often suffer from low cumulative yields. For instance, coupling 4-methylthiazole-5-carboxylic acid with amines using HATU/EDCI in DMF achieved 40–80% yields. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and reverse-phase HPLC are essential for isolating pure N-butyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide.
Analytical Validation
Structural Confirmation
-
NMR Spectroscopy : ¹H-NMR of related compounds (e.g., N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-4-methyl-1,3-thiazole-5-carboxamide ) revealed characteristic peaks for methyl groups (δ 2.26–2.65 ppm) and aromatic protons (δ 7.04–9.12 ppm).
-
Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion at m/z 434.5 [M+H]⁺.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
